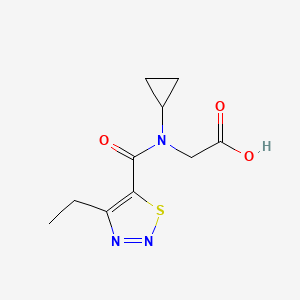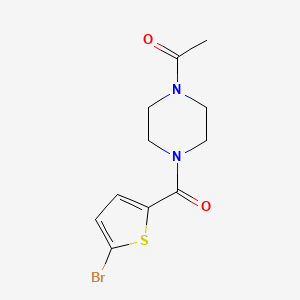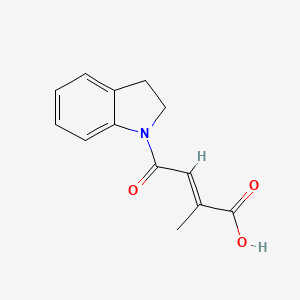
5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(ethylthio)-3-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone is a complex organic compound with the molecular formula C15H16N4O4S2 . This compound is characterized by the presence of a thiophene ring, an aldehyde group, and a hydrazone moiety. It is often used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(ethylthio)-3-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone typically involves the reaction of 5-Ethyl-2-(ethylthio)-3-thiophenecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic or neutral conditions to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(ethylthio)-3-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-(ethylthio)-3-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(ethylthio)-3-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, influencing catalytic activities. The thiophene ring can participate in π-π interactions, affecting molecular recognition processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde: Lacks the hydrazone moiety.
2,4-Dinitrophenylhydrazone derivatives: Similar hydrazone structure but different aldehyde components.
Uniqueness
5-Ethyl-2-(ethylthio)-3-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone is unique due to its combination of a thiophene ring, an aldehyde group, and a hydrazone moiety.
Propiedades
Fórmula molecular |
C15H16N4O4S2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[(E)-(5-ethyl-2-ethylsulfanylthiophen-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H16N4O4S2/c1-3-12-7-10(15(25-12)24-4-2)9-16-17-13-6-5-11(18(20)21)8-14(13)19(22)23/h5-9,17H,3-4H2,1-2H3/b16-9+ |
Clave InChI |
DNUZHOOBTOQDOG-CXUHLZMHSA-N |
SMILES isomérico |
CCC1=CC(=C(S1)SCC)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCC1=CC(=C(S1)SCC)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
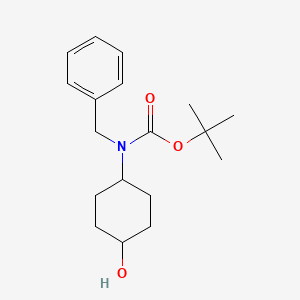
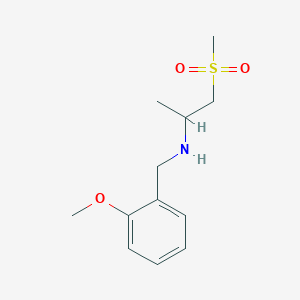

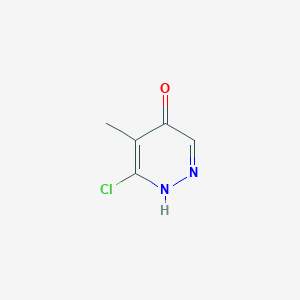
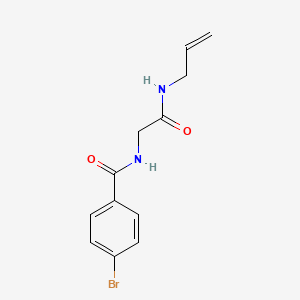
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
